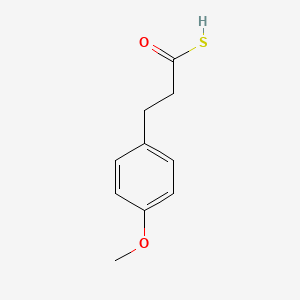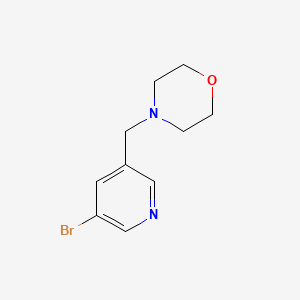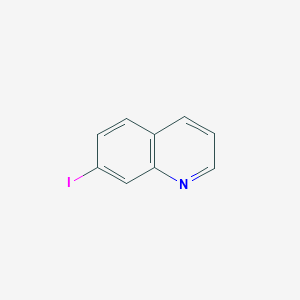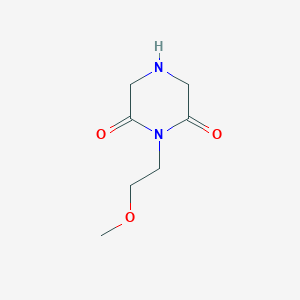
3-(4-メトキシフェニル)プロパンチオ酸 S-酸
説明
3-(4-methoxyphenyl)propanethioic S-acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is a potent inhibitor of prostaglandin synthesis and is widely used in scientific research to study the biochemical and physiological effects of prostaglandins.
作用機序
3-(4-methoxyphenyl)propanethioic S-acid works by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. By inhibiting prostaglandin synthesis, 3-(4-methoxyphenyl)propanethioic S-acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)propanethioic S-acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. 3-(4-methoxyphenyl)propanethioic S-acid has also been shown to inhibit platelet aggregation and to have a protective effect on the gastrointestinal tract.
実験室実験の利点と制限
One advantage of using 3-(4-methoxyphenyl)propanethioic S-acid in lab experiments is its potency and specificity for COX enzymes. 3-(4-methoxyphenyl)propanethioic S-acid is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using 3-(4-methoxyphenyl)propanethioic S-acid is its potential toxicity and side effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)propanethioic S-acid and its effects on prostaglandin synthesis. One direction is to study the role of 3-(4-methoxyphenyl)propanethioic S-acid in the development of cancer and to develop new drugs that target the prostaglandin pathway in cancer cells. Another direction is to investigate the potential use of 3-(4-methoxyphenyl)propanethioic S-acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are associated with inflammation and oxidative stress. Additionally, future research could focus on developing new methods for synthesizing 3-(4-methoxyphenyl)propanethioic S-acid and other NSAIDs that are more efficient and environmentally friendly.
科学的研究の応用
農業
農業において、MPAの抗炎症作用は、家畜の炎症を軽減する獣医用医薬品開発に役立つ可能性があります 。さらに、植物保護と成長調節における可能性は、現在も研究が進められています。
材料科学
MPAは、特定の特性を持つ新しいポリマーの合成に貢献できます。その分子構造により、生分解性プラスチック、コーティング、接着剤など、潜在的な用途を持つ材料を作成できます 。
環境科学
この化合物は生分解性を持つため、環境に優しい溶剤や洗浄製品の成分として適しています。その分解生成物とその環境への影響に関する研究は不可欠です 。
食品産業
食品添加物として直接使用されるわけではありませんが、MPAの誘導体は、その保存特性や香味料合成の中間体として調査することができます 。
化粧品
化粧品業界では、MPAは、クリームやローションなどのスキンケア製品に抗炎症作用をもたらす可能性のある化合物の合成に使用されています 。
バイオテクノロジー
MPAは、医薬品のための構成要素として、または創薬プロセスにおけるモデル化合物として役立つ可能性のある生物活性化合物の開発において重要な役割を果たす可能性があります 。
特性
IUPAC Name |
3-(4-methoxyphenyl)propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNPZMSWKUCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633101 | |
| Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34722-37-7 | |
| Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)









